molecular formula C13H16N2O3 B2502534 benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate CAS No. 2168538-94-9

benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate

Cat. No. B2502534
CAS RN: 2168538-94-9
M. Wt: 248.282
InChI Key: HXYPOWTXXAFOQX-UHFFFAOYSA-N
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Description

Electrochemical Behaviour Analysis

The electrochemical properties of 1-benzyl-3-carbamoylpyridinium chloride, a model compound for NAD+, have been studied in aqueous media. The compound undergoes a reversible one-electron reduction to form a free radical, which then irreversibly dimerises into a diastereoisomeric pair. Further reduction of the free radical leads to the formation of dihydropyridine derivatives. The dimeric products, which are strongly adsorbed on the electrode surface, pose a challenge for preparative purposes, but this can be mitigated by the addition of benzene and surface-active substances. A detailed mechanism for the electrochemical reduction of this compound is proposed, which could be relevant for understanding the electrochemical behavior of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate .

Synthesis and Stereoselectivity

The synthesis of 1-Aryl-1-alkenyl N,N-diisopropylcarbamates from alkyl aryl ketones and N,N-diisopropylcarbamoyl chloride has been described. These compounds undergo syn-carbolithiation with alkyllithium/diamine, resulting in configurationally stable lithiated benzyl carbamates. These intermediates can be trapped with various electrophiles. The reaction, when performed with chiral diamines, shows moderate enantiofacial differentiation, which could be a significant consideration for the synthesis of this compound .

Chiral Organogels and Supramolecular Structures

A study on the gelation properties of a long-chain carbamate of 1-benzyl-pyrrolidine-3,4-diol has shown the ability to form stable gels in both polar and apolar solvents. The chirality of the supramolecular structures and fibers constituting the gel is influenced by the configuration of the stereogenic centers in the pyrrolidine unit. This results in enantiomeric discrimination and self-sorting, leading to separate fibers of opposite helicity. This suggests potential for creating functionalized chiral architectures, which could be relevant for the application of this compound in material science .

Molecular Structure and Bioactivity

The molecular structure of 4-benzyl-5-oxomorpholine-3-carbamide has been analyzed using various techniques, including X-ray diffraction and spectroscopy. Theoretical computations such as DFT and molecular dynamics simulations have been used to predict the compound's properties, including reactivity sites, bond dissociation energies, and interactions with water molecules. Docking studies suggest that the compound could exhibit inhibitory activity against pyrrole inhibitor, indicating potential bioactive properties. These findings could provide insights into the physical, chemical, and biological properties of this compound .

Analytical Method Development

A sensitive high-performance liquid chromatographic method has been developed for the determination of a methyl carbamate derivative in rat blood. The method offers improved selectivity and sensitivity compared to previous methods, with a linear range suitable for pharmacokinetic studies. This analytical technique could be adapted for monitoring this compound in biological samples, which is essential for understanding its pharmacokinetics and metabolism .

Scientific Research Applications

Applications in Anthelmintic Research

Carbamates such as albendazole and mebendazole have been extensively studied for their anthelmintic effects against parasites like Hymenolepis microstoma and Hymenolepis diminuta. These studies reveal the chemotherapeutic potential of carbamate compounds in treating parasitic infections, highlighting the importance of carbamates in pharmaceutical applications (McCracken, Lipkowitz, & Dronen, 2004).

Coordination Chemistry and Supramolecular Applications

Research on benzimidazole and benzthiazolyl pyridine complexes, which are structurally related to carbamates, demonstrates the diverse applications of these compounds in coordination chemistry and supramolecular assemblies. This includes their use in creating materials with specific spectroscopic properties, magnetic behaviors, and biological activities. Such studies underscore the role of carbamate analogs in developing new materials and exploring chemical reactivity (Boča, Jameson, & Linert, 2011).

Environmental and Health Impact Studies

The environmental persistence and health impacts of carbamate pesticides, such as aldicarb, have been the subject of extensive reviews. These studies provide critical insights into the mechanisms of action, metabolic pathways, and the potential ecological and human health risks associated with carbamate exposure. Such research is crucial for assessing the safety and environmental impact of carbamate-based compounds (Risher, Mink, & Stara, 1987).

properties

IUPAC Name

benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(7-8-14-11(13)16)15-12(17)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYPOWTXXAFOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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